N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethoxybenzoyl group, and the attachment of the dimethylpyrimidinyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the dimethoxybenzoyl group via nucleophilic substitution reactions.
Coupling Reactions: Attachment of the dimethylpyrimidinyl group through coupling reactions using suitable reagents and catalysts.
Industrial production methods often involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on various cancer cells.
Berberine: Used for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C20H26N4O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H26N4O3/c1-14-11-21-20(22-12-14)23(2)16-6-5-9-24(13-16)19(25)15-7-8-17(26-3)18(10-15)27-4/h7-8,10-12,16H,5-6,9,13H2,1-4H3 |
InChI Key |
QNSDBEVSQMNNHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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